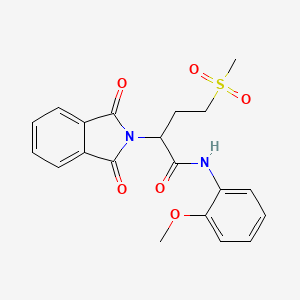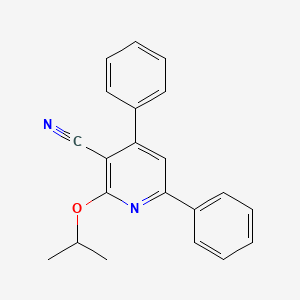
1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 4-phenylcyclohexylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine
- 1-(5-Bromo-2-methoxyphenyl)-4-(4-phenylcyclohexyl)piperazine
- 1-(5-Bromo-2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
Uniqueness
1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the bromine atom and the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. The phenylcyclohexyl group also contributes to its distinct properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C24H31BrN2O |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C24H31BrN2O/c1-28-24-12-9-22(25)17-21(24)18-26-13-15-27(16-14-26)23-10-7-20(8-11-23)19-5-3-2-4-6-19/h2-6,9,12,17,20,23H,7-8,10-11,13-16,18H2,1H3 |
InChI-Schlüssel |
XDTQIHHVOIOJKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)

![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone](/img/structure/B10878670.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878681.png)
![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)

![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10878713.png)

![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)
